molecular formula C8H12N2O2 B3071000 Ethyl 1-ethyl-1H-pyrazole-5-carboxylate CAS No. 1007460-78-7

Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

Cat. No. B3071000
CAS RN: 1007460-78-7
M. Wt: 168.19 g/mol
InChI Key: MQOWGAJUPXXLNH-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (EEPC) is a synthetic compound that has been studied for its potential applications in scientific research, such as in biochemistry and physiology. EEPC is a type of pyrazole derivative, which is a heterocyclic aromatic compound. Pyrazoles have been studied for their potential as pharmaceutical agents, and EEPC is no exception.

Scientific Research Applications

Organic Synthesis

The synthesis of pyrazole derivatives, including “Ethyl 1-ethyl-1H-pyrazole-5-carboxylate,” has been a topic of interest. Various methods, such as transition-metal-catalyzed reactions and one-pot multicomponent processes, have been employed to access the pyrazole moiety .

Ameziane El Hassani, I., Rouzi, K., Assila, H., Karrouchi, K., & Ansar, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504. DOI: 10.3390/reactions4030029

Mechanism of Action

Target of Action

Ethyl 1-ethyl-1H-pyrazole-5-carboxylate is a pyrazole derivative. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antidepressant, anticonvulsant, and anti-HIV properties . The primary targets of this compound are likely to be bacterial and fungal cells, given its antimicrobial activity .

Mode of Action

It is known that pyrazole derivatives interact with their targets by binding to key enzymes or receptors, thereby inhibiting their function . This interaction can lead to changes in the target cells, such as disruption of essential biochemical processes, leading to cell death .

Biochemical Pathways

These could include pathways involved in cell wall synthesis, protein synthesis, and DNA replication, among others .

Result of Action

The result of the action of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate is the inhibition of growth or killing of the target cells. This is achieved through the disruption of essential biochemical processes within the cells, leading to cell death .

Action Environment

The action, efficacy, and stability of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate can be influenced by various environmental factors. These could include temperature, pH, and the presence of other substances that could interact with the compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .

properties

IUPAC Name

ethyl 2-ethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-10-7(5-6-9-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOWGAJUPXXLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

Synthesis routes and methods

Procedure details

To a solution of 1-ethyl-1H-pyrazole-5-carboxylic acid (950 mg) (for example, available from Fluorochem) in ethanol (50 ml) was added sulphuric acid (0.5 ml) and the mixture stirred at reflux under nitrogen for 70 h. The solvent was removed in vacuo and the residue partitioned between DCM (25 ml) and saturated sodium bicarbonate solution (25 ml) and separated using a hydrophobic frit. The aqueous layer was washed with DCM (2×20 ml) and the organic phases were combined. The solvent was removed in vacuo to give the title compound (1.09 g) as a colourless oil.
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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